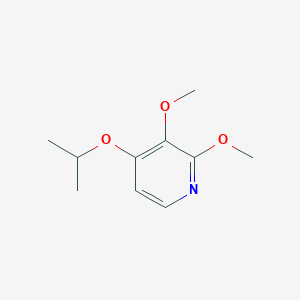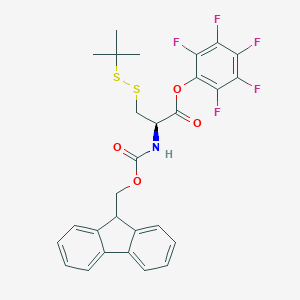
2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) is an organic compound with the molecular formula C9H9NO2. It is a derivative of propenoic acid, featuring an amino group and a phenyl group attached to the carbon chain. This compound is known for its role in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) typically involves the reaction of phenylalanine with a dehydrating agent. One common method is the use of phosphorus pentachloride (PCl5) to dehydrate phenylalanine, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) often involves large-scale synthesis using similar dehydration reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Phenylpropanoic Acid: Similar in structure but lacks the amino group.
Cinnamic Acid: Contains a similar phenyl group but differs in the position of the double bond.
Phenylalanine: An amino acid with a similar structure but different functional groups.
Uniqueness: 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) is unique due to its combination of an amino group and a phenyl group attached to the propenoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse research applications .
Eigenschaften
CAS-Nummer |
155172-79-5 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(E)-2-amino-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6+ |
InChI-Schlüssel |
YWIQQKOKNPPGDO-SOFGYWHQSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
Synonyme |
2,3-didehydrophenylalanine alpha-aminocinnamate dehydrophenylalanine phenyldehydroalanine phenyldehydroalanine, (E)-isomer phenyldehydroalanine, (Z)-isomer phenyldehydroalanine, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
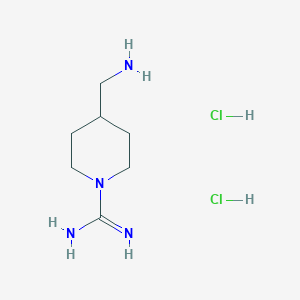
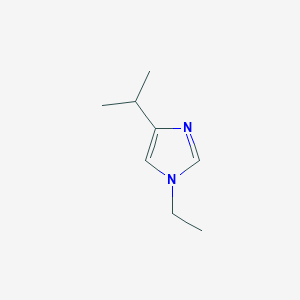
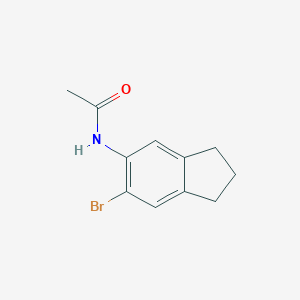
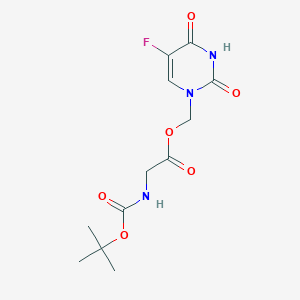
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)
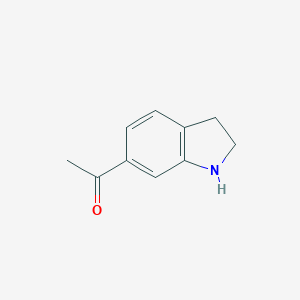
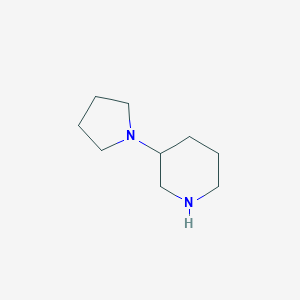
![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
